![molecular formula C9H18N4 B13894408 1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)
1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and industry. Pyrazole derivatives have been extensively studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
The synthesis of 1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one with hydrazine hydrate in ethanol, leading to the formation of the desired pyrazole derivative . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing catalysts and specific solvents to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine has been widely studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: The compound’s therapeutic properties, such as anti-inflammatory and anticancer activities, have been explored in preclinical studies.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis. This inhibition is often achieved through the binding of the compound to the active site of the target enzyme, preventing its normal function .
Comparison with Similar Compounds
1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
3-Aminopyrazole: Known for its anti-inflammatory and anticancer properties.
4-Aminopyrazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
5-Aminopyrazole: Exhibits antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
1-[3-(dimethylamino)-2-methylpropyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H18N4/c1-8(5-12(2)3)6-13-7-9(10)4-11-13/h4,7-8H,5-6,10H2,1-3H3 |
InChI Key |
YNYHCGDZEVKQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)N)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
![4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)
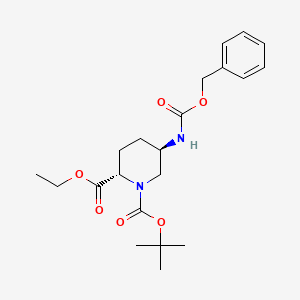
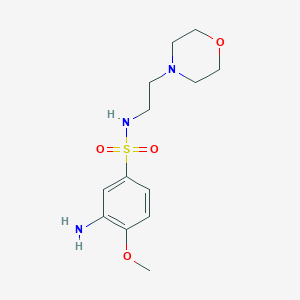
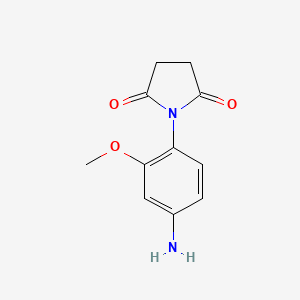
![1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine](/img/structure/B13894350.png)
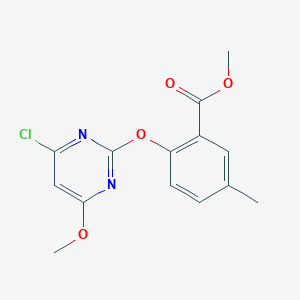
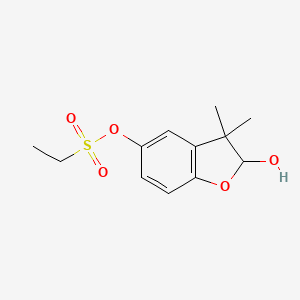

![2-Amino-7-fluorobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B13894390.png)
![[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13894397.png)
![Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13894400.png)

